molecular formula C29H27N3 B392486 3-(1,3-diphenyl-2-imidazolidinyl)-9-ethyl-9H-carbazole CAS No. 296769-78-3

3-(1,3-diphenyl-2-imidazolidinyl)-9-ethyl-9H-carbazole

Cat. No. B392486
CAS RN: 296769-78-3
M. Wt: 417.5g/mol
InChI Key: PFNLJYKYPSQPEV-UHFFFAOYSA-N
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Description

“3-(1,3-Diphenyl-2-imidazolidinyl)pyridine” has a molecular formula of C20H19N3 . It is available for purchase from various suppliers .


Molecular Structure Analysis

The molecular structure of “3-(1,3-Diphenyl-2-imidazolidinyl)pyridine” consists of 20 carbon atoms, 19 hydrogen atoms, and 3 nitrogen atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(1,3-Diphenyl-2-imidazolidinyl)pyridine” such as melting point, boiling point, density, and molecular weight are available from various sources .

Scientific Research Applications

Inhibitor of Hyaluronan Synthesis

This compound, also known as 5′-Deoxy-5′-(1,3-Diphenyl-2-Imidazolidinyl)-Thymidine (DDIT), has been identified as a potent inhibitor of hyaluronan synthesis . Hyaluronan is one of the major components of the extracellular matrix and is involved in the regulation of multiple processes in both human physiology and disease .

Cancer Treatment

DDIT has shown significant potential in cancer treatment. It has been found to be more potent than the available inhibitor 4-Methylumbelliferone (4-MU), and significantly suppressed the aggressiveness of triple-negative breast cancer cells grown in tissue culture .

Targeting Breast Cancer Cells

In the field of oncology, DDIT has been used to target breast cancer cells. It has been found to significantly suppress the aggressiveness of triple-negative breast cancer cells .

Hyaluronan Targeting

DDIT has been used in research for hyaluronan targeting. Hyaluronan accumulation in malignant tissues not only assists tumour growth and metastases but is also associated with worse outcomes in cancer patients .

Synthesis of New Compounds

DDIT can be used in the synthesis of new compounds. The regeneration of the free 5’-aldehyde can be accomplished by treatment with a mild acid .

Research on Extracellular Matrix

DDIT has been used in research on the extracellular matrix. Hyaluronan, which DDIT inhibits, is one of the most important components of the extracellular matrix surrounding the cells of several different tissues .

properties

IUPAC Name

3-(1,3-diphenylimidazolidin-2-yl)-9-ethylcarbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H27N3/c1-2-30-27-16-10-9-15-25(27)26-21-22(17-18-28(26)30)29-31(23-11-5-3-6-12-23)19-20-32(29)24-13-7-4-8-14-24/h3-18,21,29H,2,19-20H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFNLJYKYPSQPEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)C3N(CCN3C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C61
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H27N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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